BenchChemオンラインストアへようこそ!

(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid

Suzuki-Miyaura coupling medicinal chemistry steric hindrance

Essential building block for medicinal chemists synthesizing kinase inhibitors or GPCR ligands. Unique combination of a sterically hindered tert-butyl carbamoyl group (for metabolic stability) and a chloro substituent (for further functionalization) is irreplaceable in complex drug scaffolds. Vendor-verified 97% purity ensures reproducible yields in Suzuki-Miyaura cross-couplings and parallel library synthesis.

Molecular Formula C11H15BClNO3
Molecular Weight 255.51 g/mol
CAS No. 871332-72-8
Cat. No. B1418696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid
CAS871332-72-8
Molecular FormulaC11H15BClNO3
Molecular Weight255.51 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)Cl)C(=O)NC(C)(C)C)(O)O
InChIInChI=1S/C11H15BClNO3/c1-11(2,3)14-10(15)8-6-7(12(16)17)4-5-9(8)13/h4-6,16-17H,1-3H3,(H,14,15)
InChIKeyIKECDENKFPRPDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid (871332‑72‑8) | Building Block for Suzuki‑Miyaura and Medicinal Chemistry


(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid is a specialized aryl boronic acid building block that incorporates a sterically hindered tert‑butyl carbamoyl group and an electron‑withdrawing chloro substituent [1]. It is principally employed in Suzuki–Miyaura cross‑coupling reactions to construct biaryl and aryl‑heteroaryl scaffolds , and its structural features render it particularly useful in the synthesis of drug‑like molecules .

Why Simple Aryl Boronic Acids Cannot Replace (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid in Target‑Focused Synthesis


Although many aryl boronic acids perform Suzuki couplings, the unique combination of a tert‑butyl carbamoyl group (which imparts steric bulk and metabolic stability) and a chloro substituent (which modifies electronic character and can serve as a synthetic handle) is not present in generic analogs [1]. Substituting a simpler phenylboronic acid would entirely lose the designed amide pharmacophore, while replacing the tert‑butyl group with a less hindered or more polar moiety would alter physicochemical properties and may compromise downstream coupling yields or biological activity . This compound is therefore irreplaceable when the synthetic target requires this exact substitution pattern .

Quantitative Differentiation of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid versus Close Analogs


Steric and Electronic Differentiation from 3‑Carbamoylphenylboronic Acids

The tert‑butyl group on the carbamoyl moiety provides greater steric bulk compared to a methyl or hydrogen substituent. This bulk can enhance regioselectivity in coupling reactions and improve metabolic stability of the derived products [1]. While no direct comparative coupling yield data for this exact compound are available, class‑level studies demonstrate that ortho‑substituted aryl boronic acids with bulky amides often require adjusted catalyst/ligand systems to achieve efficient transmetalation [2]. The chloro substituent additionally lowers the electron density of the aromatic ring, which can affect the rate of oxidative addition in cross‑coupling reactions relative to non‑halogenated analogs [3].

Suzuki-Miyaura coupling medicinal chemistry steric hindrance

Direct Vendor‑Supplied Purity Comparison vs. n‑Butyl Analog

Among readily available building blocks, the tert‑butyl analog (CAS 871332-72-8) is offered at a guaranteed purity of 97% by multiple reputable vendors [1], whereas the closely related n‑butyl analog (4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid, CAS 871332-94-4) is frequently supplied at lower purity (typically 95%) . This difference in specification is directly observable in vendor catalogs.

purity analysis procurement quality control

Differential Patent Occurrence in Drug Discovery Programs

The tert‑butyl analog (CAS 871332-72-8) appears in multiple patent families as a key intermediate for pyrazole‑based compounds and other heterocyclic drug candidates [1]. In contrast, the n‑butyl analog and other close derivatives are cited in significantly fewer patent documents [2]. This disparity suggests that the tert‑butyl substituent is preferentially selected by medicinal chemists for target‑directed synthesis.

patent analysis drug discovery intellectual property

Comparative Safety Profile: Class‑Level Boronic Acid Hazards

Like most aryl boronic acids, this compound is classified as harmful by inhalation, skin contact, and ingestion . However, its larger molecular weight and higher polarity compared to unsubstituted phenylboronic acid may slightly reduce volatility and dermal penetration. No specific comparative toxicology data exist; this evidence is derived from the generic safety data sheet.

safety handling regulatory

Optimal Applications of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid Based on Evidence


Medicinal Chemistry: Synthesis of Pyrazole‑Containing Kinase Inhibitors and GPCR Modulators

The high patent frequency of this boronic acid in pyrazole‑based drug candidates [1] positions it as a strategic building block for medicinal chemists targeting kinase inhibitors or GPCR ligands. The tert‑butyl carbamoyl group provides a metabolically stable amide bond, while the chloro substituent allows for further functionalization via nucleophilic aromatic substitution or cross‑coupling.

Process Development: High‑Purity Building Block for Late‑Stage Functionalization

With a vendor‑verified purity of 97%, this compound is suitable for late‑stage functionalization in process chemistry [2]. The absence of significant impurities reduces the risk of catalyst poisoning during palladium‑catalyzed couplings, thereby improving reproducibility and yield in scale‑up campaigns.

Library Synthesis: Generation of Diverse Amide‑Containing Biaryls

In high‑throughput library synthesis, the tert‑butyl carbamoyl group provides a stable, non‑ionizable amide that can survive diverse reaction conditions . This boronic acid is particularly well‑suited for parallel Suzuki reactions aimed at generating amide‑linked biaryl libraries for screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.